Ivermectin B1a

Übersicht

Beschreibung

Ivermectin B1a is a broad-spectrum antiparasitic agent belonging to the avermectin class of compounds. It was first discovered in the 1970s and has since been widely used in both veterinary and human medicine. This compound is effective against a variety of parasites, including nematodes and arthropods, and is used to treat conditions such as onchocerciasis (river blindness), strongyloidiasis, and scabies .

Wissenschaftliche Forschungsanwendungen

Ivermectin B1a has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of macrocyclic lactones and their chemical properties.

Biology: This compound is used to study the biology of parasites and their interactions with hosts.

Medicine: It is widely used in the treatment of parasitic infections in humans and animals Recent studies have also explored its potential antiviral properties, including its effects on SARS-CoV-2

Industry: This compound is used in the agricultural industry to control parasitic infections in livestock.

Biochemische Analyse

Biochemical Properties

Ivermectin B1a interacts with various enzymes and proteins. It primarily exerts its antiparasitic activity by binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding induces irreversible channel opening and long-lasting hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It has demonstrated antiviral effects against RNA viruses such as Zika, dengue, yellow fever, West Nile, Hendra, Newcastle, Venezuelan equine encephalitis, chikungunya, Semliki Forest, Sindbis, Avian influenza A, Porcine Reproductive and Respiratory Syndrome, Human immunodeficiency virus type 1, and severe acute respiratory syndrome coronavirus 2 . It also shows antiviral effects against DNA viruses such as Equine herpes type 1, BK polyomavirus, pseudorabies, porcine circovirus 2, and bovine herpesvirus 1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound molecules interact with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits, “locking” the receptor in an activated (open) conformation that allows unrestricted passage of chloride (Cl−) ions into the cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound can quickly disappear from the peripheral skin lymphatics with a long-lasting effect . The high lipid solubility of this compound results in it being widely distributed throughout the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study on the pharmacokinetics of this compound in beagle dogs showed that the drug’s concentration in the blood reached a maximum after oral administration, indicating that the drug’s effects can be influenced by the dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is suggested that P-gp (MDR1) transporter participates in this compound efflux at low drug concentration with a slow transport rate . At higher concentrations, which saturate MDR1 (P-gp), MRP1, and to a lesser extent, MRP2 and MRP3 participate in this compound transport across physiological barriers .

Subcellular Localization

Studies suggest that due to its lipophilic nature, this compound accumulates in the membrane and binds reversibly (i.e., weakly) to its site .

Vorbereitungsmethoden

Ivermectin B1a is synthesized from the fermentation products of the bacterium Streptomyces avermitilis. The synthetic route involves several key steps:

Protection of Hydroxyl Groups: The 4’'-position hydroxyl and 5-position hydroxyl groups of abamectin B2 are protected using allyl carbonate.

Oxidation: The 23-position hydroxyl group of abamectin B2 is oxidized to form a keto carbonyl group.

Hydrazone Formation: The 23-position keto carbonyl group is converted into a sulfonyl hydrazone using organic sulfonyl hydrazine.

Analyse Chemischer Reaktionen

Ivermectin B1a undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized at the disaccharide moiety.

Reduction: Reduction reactions are used in its synthesis, particularly in the removal of sulfonyl hydrazone.

Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents used in these reactions include hydroborate for reduction and organic sulfonyl hydrazine for hydrazone formation . Major products formed from these reactions include the final ivermectin compound and its intermediates .

Wirkmechanismus

Ivermectin B1a exerts its effects by binding selectively and with high affinity to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates . This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and death of the parasite . Additionally, ivermectin has been shown to interact with DNA through groove binding and intercalation, causing DNA damage .

Vergleich Mit ähnlichen Verbindungen

Ivermectin B1a is part of the avermectin family, which includes several similar compounds:

Abamectin: Used primarily in agriculture for pest control.

Selamectin: Used in veterinary medicine to treat parasitic infections in pets.

Doramectin: Another veterinary antiparasitic agent.

Compared to these compounds, ivermectin is unique in its broad-spectrum activity and its use in both human and veterinary medicine .

Biologische Aktivität

Ivermectin B1a, a derivative of the avermectin family, has garnered significant attention due to its diverse biological activities, particularly in the fields of parasitology and oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.

This compound functions primarily as an antiparasitic agent by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasites. Additionally, recent studies have indicated that this compound exhibits anticancer properties by influencing microtubule dynamics and inducing apoptosis in cancer cells.

Antiparasitic Activity

- Target Pathogens : Effective against nematodes, arthropods, and ectoparasites.

- Mechanism : Increases permeability of cell membranes to chloride ions, causing paralysis.

Anticancer Activity

- Cell Lines Studied : Significant effects observed in human colorectal cancer cells (HCT-116).

- Mechanism : Induces tubulin polymerization and apoptosis, inhibiting cell migration.

Anticancer Properties

A recent study evaluated the anti-proliferative effects of this compound on HCT-116 cells. The study reported an IC50 value of 30 µM, indicating a significant reduction in cell viability after treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 2.5 | 95 |

| 5 | 90 |

| 10 | 80 |

| 15 | 70 |

| 20 | 60 |

| 30 | 30 |

The study also demonstrated that this compound promotes tubulin polymerization, akin to the action of paclitaxel, suggesting its potential as a microtubule-targeting agent for cancer therapy .

Case Studies

A notable case involved a patient with disseminated strongyloidiasis treated with Ivermectin. The pharmacokinetics revealed peak serum concentrations between 16 and 101 ng/mL following a single oral dose of 200 μg/kg. Therapeutic efficacy was assessed through microscopy for larval motility, indicating a successful reduction in parasitic load during treatment .

Clinical Applications

This compound's versatility extends beyond antiparasitic applications into potential therapeutic roles in oncology. Research has suggested its use as an adjunct therapy in cancer treatment due to its ability to induce apoptosis in malignant cells while sparing normal cells .

Eigenschaften

Key on ui mechanism of action |

Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells of the microfilaria. This binding causes an increase in the permeability of the cell membrane to chloride ions and results in hyperpolarization of the cell, leading to paralysis and death of the parasite. Ivermectin also is believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), thereby disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission. Ivermectin may also impair normal intrauterine development of _O. volvulus_ microfilariae and may inhibit their release from the uteri of gravid female worms. |

|---|---|

CAS-Nummer |

71827-03-7 |

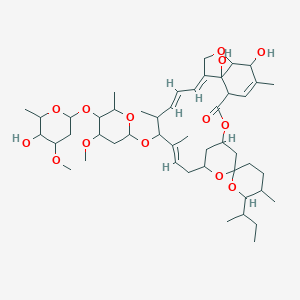

Molekularformel |

C48H74O14 |

Molekulargewicht |

875.1 g/mol |

IUPAC-Name |

(6R,24S)-6'-butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/t25?,26?,28?,30?,31?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,47-,48-/m1/s1 |

InChI-Schlüssel |

AZSNMRSAGSSBNP-GXYQGZGZSA-N |

SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Isomerische SMILES |

CCC(C)C1C(CC[C@@]2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Kanonische SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Key on ui other cas no. |

71827-03-7 70288-86-7 70161-11-4 |

Piktogramme |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Löslichkeit |

Insoluble |

Synonyme |

5-O-Demethyl-22,23-dihydro-avermectin A1a; 2,23-Dihydroavermectin B1a; Dihydroavermectin B1a; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ivermectin acts as an agonist for glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization of nerve and muscle cells and subsequent paralysis and death of the parasite. [, ]

A: Unlike traditional insecticides and repellents, Ivermectin's action on GluCls offers a unique mechanism for targeting parasites. []

A: Recent research suggests that Ivermectin may also interact with other molecular targets, including importin α/β1 heterodimer and integrase protein, potentially contributing to its antiviral properties. [, ]

A: Studies indicate that P-gp plays a crucial role in the intestinal secretion of Ivermectin, influencing its distribution and potentially explaining its efficacy against gastrointestinal parasites. []

A: Ivermectin, a mixture of avermectin B1a and B1b, has a molecular formula of C48H74O14 (B1a) and C48H72O14 (B1b). Its molecular weight is 875.09 g/mol (B1a) and 861.07 g/mol (B1b). []

ANone: The provided research papers do not focus on Ivermectin's catalytic properties and applications, suggesting it may not be widely studied in this context.

A: Researchers have used computational tools like the Connectivity Map (cMAP) and data/pathway mining to predict potential targets and downstream effects of Ivermectin, particularly in cancer research. []

ANone: The provided research papers don't delve into the development of Quantitative Structure-Activity Relationship (QSAR) models for Ivermectin.

A: While the provided papers don't offer a detailed analysis of Ivermectin's SAR, they highlight that subtle structural differences between Ivermectin and related compounds like avermectin B1 can result in significant variations in their activity and target specificity. []

A: Research suggests that developing different formulations, such as oral solutions or pastes, can significantly influence the bioavailability and efficacy of Ivermectin. [, ]

A: Ivermectin is readily absorbed after oral administration, extensively metabolized in the liver, and primarily excreted in feces. []

A: Body condition score (BCS) has been shown to influence Ivermectin's pharmacokinetics, with lower BCS potentially leading to increased toxicity. []

A: Co-administration of Ivermectin with dihydroartemisinin-piperaquine, an antimalarial drug, can lead to increased Ivermectin concentrations and enhanced mosquito-lethal effects. []

A: While the provided papers do not extensively cover this topic, the role of P-gp in Ivermectin's intestinal secretion suggests potential for interactions with drug transporters. []

A: Researchers have utilized various in vitro models, including Vero cells infected with SARS-CoV-2, primary macaque hepatocytes infected with Plasmodium cynomolgi, and Caco-2 cells to investigate Ivermectin's antiviral and antiparasitic mechanisms. [, , ]

A: Animal models, including mice infected with Plasmodium berghei, rhesus macaques infected with Plasmodium cynomolgi, cattle, sheep, goats, pigs, and horses, have been crucial in understanding Ivermectin's pharmacokinetics, efficacy, and potential toxicity. [, , , , , ]

A: Yes, Ivermectin resistance has been reported in several parasite species, including Haemonchus contortus, a gastrointestinal nematode affecting livestock. [, , ]

A: Studies suggest that mutations in GluCls, as well as alterations in the expression of certain proteins like complexin, might contribute to Ivermectin resistance. [, ]

A: Research indicates potential cross-resistance between Ivermectin and moxidectin, another anthelmintic drug. Parasites selected for resistance to moxidectin showed reduced sensitivity to Ivermectin. []

A: While generally considered safe, Ivermectin can cause adverse effects, particularly at higher doses or in individuals with specific genetic predispositions. These effects may include neurological symptoms, liver toxicity, and hypersensitivity reactions. [, , , , ]

A: Dogs with a mutation in the MDR-1 gene, leading to P-glycoprotein deficiency, are highly susceptible to Ivermectin toxicity due to impaired drug elimination from the brain. []

A: While the provided papers mainly focus on short-term effects, some studies highlight the importance of long-term monitoring for potential delayed or cumulative adverse effects, particularly in the context of mass drug administration programs. [, ]

A: One study proposed developing an inhaled formulation of Ivermectin to achieve higher drug concentrations in the lungs while minimizing systemic toxicity, particularly for treating respiratory infections. []

ANone: The provided research papers primarily focus on Ivermectin's efficacy and safety, with limited information on specific biomarkers or diagnostic tools associated with its use.

A: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are among the techniques employed for quantifying Ivermectin levels in various matrices. [, ]

A: Research suggests that a substantial portion of topically applied Ivermectin in livestock can be ingested through licking behavior and excreted in feces, potentially increasing the environmental burden and posing risks to non-target organisms. []

A: The provided papers don't offer specific mitigation strategies, but emphasize the need for responsible use and potential exploration of alternative delivery methods to minimize environmental contamination. []

A: While not extensively discussed in the provided papers, one study briefly mentions the use of surface-active agents as solubilizers to improve Ivermectin's solubility in specific formulations. []

ANone: The provided research papers generally focus on the results obtained using various analytical methods but don't delve into the specific validation parameters for each method.

ANone: The provided papers don't offer specific details regarding quality control and assurance measures for Ivermectin production and distribution.

ANone: The provided research papers don't specifically address Ivermectin's potential immunogenicity or its impact on immunological responses.

ANone: The provided research papers don't offer specific information on Ivermectin's potential to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research papers primarily focus on Ivermectin's pharmacological activity and don't offer detailed insights into its biocompatibility or biodegradability.

A: Depending on the specific condition, alternatives to Ivermectin may include other anthelmintics like moxidectin, benzimidazoles (e.g., fenbendazole, albendazole), or topical treatments like permethrin. [, , , ]

A: The cost-effectiveness of different treatment options can vary depending on factors like drug availability, treatment duration, and local healthcare infrastructure. Some studies suggest that topical permethrin might be more cost-effective than oral Ivermectin for treating uncomplicated scabies. []

A: The development of Ivermectin and subsequent research on its applications have been facilitated by collaborations between academic institutions, pharmaceutical companies, and international organizations like the World Health Organization (WHO). [, , , ]

A: Ivermectin, a derivative of avermectin discovered in 1976, emerged as a highly effective antiparasitic agent. Its introduction revolutionized the treatment of onchocerciasis (river blindness) and lymphatic filariasis, significantly reducing the global burden of these debilitating diseases. [, , ]

A: The study of Ivermectin has brought together researchers from diverse fields, including parasitology, pharmacology, entomology, computational chemistry, and clinical medicine, leading to a deeper understanding of its mechanisms of action, potential applications, and limitations. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.